molecular formula C12H10F4O3 B1360722 6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid CAS No. 951891-64-8

6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid

Cat. No.: B1360722
CAS No.: 951891-64-8
M. Wt: 278.2 g/mol
InChI Key: AFMUMEHPLZSOBZ-UHFFFAOYSA-N
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Description

6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid is an organic compound characterized by the presence of a tetrafluorophenyl group attached to a hexanoic acid backbone. This compound is notable for its unique structural features, which include multiple fluorine atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2,3,4,5-tetrafluorophenylboronic acid with a suitable hexanoic acid derivative under conditions that facilitate the formation of the desired product . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency. The choice of industrial method depends on factors like cost, availability of raw materials, and desired production scale.

Chemical Reactions Analysis

Types of Reactions

6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic applications includes exploring its role as a precursor for drug development, particularly in designing molecules with enhanced bioavailability and stability.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s reactivity and binding affinity, making it a potent agent in various chemical and biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,3,4,5-Tetrafluorophenyl)-6-oxohexanoic acid is unique due to its specific combination of a tetrafluorophenyl group and a hexanoic acid backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable in applications where other similar compounds may not be as effective.

Properties

IUPAC Name

6-oxo-6-(2,3,4,5-tetrafluorophenyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F4O3/c13-7-5-6(10(14)12(16)11(7)15)8(17)3-1-2-4-9(18)19/h5H,1-4H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMUMEHPLZSOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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